Cas no 51659-90-6 (5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine)

5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring both an aminophenyl group and a 1,3,4-thiadiazole core with an amine substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its dual amine functionality allows for versatile derivatization, enabling applications in the development of bioactive molecules, particularly in medicinal chemistry for antimicrobial or antitumor agents. The compound’s rigid thiadiazole ring enhances stability, while the aromatic amine group facilitates further functionalization. It is commonly utilized in the synthesis of heterocyclic scaffolds for drug discovery and materials science due to its balanced reactivity and structural modularity.
5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine structure
51659-90-6 structure
Product Name:5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine
CAS No:51659-90-6
MF:C8H8N4S
MW:192.240919113159
CID:1039768
PubChem ID:13666574
Update Time:2025-06-13

5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine
    • 1,3,4-THIADIAZOL-2-AMINE, 5-(4-AMINOPHENYL)-
    • DTXSID40546194
    • 5-p-aminophenyl-2-amino-1,3,4-thiadiazole
    • MFCD01043770
    • 51659-90-6
    • AKOS016006583
    • G70166
    • Inchi: 1S/C8H8N4S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,9H2,(H2,10,12)
    • InChI Key: YYMNNMPOIWBZRJ-UHFFFAOYSA-N
    • SMILES: S1C(N)=NN=C1C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 192.04714
  • Monoisotopic Mass: 192.04696745g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 106Ų

Experimental Properties

  • PSA: 77.82

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5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:51659-90-6)5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine
Order Number:A1218757
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:17
Price ($):357
Email:sales@amadischem.com

Additional information on 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine

Research Brief on 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine (CAS: 51659-90-6): Recent Advances and Applications

5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine (CAS: 51659-90-6) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a key scaffold in drug discovery, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications in medicine.

The compound's structure, featuring a 1,3,4-thiadiazole core and an aminophenyl substituent, provides a versatile platform for chemical modifications. Researchers have leveraged this flexibility to design derivatives with enhanced pharmacological profiles. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine exhibit potent inhibitory activity against bacterial enzymes, such as DNA gyrase, making them promising candidates for novel antibiotics. The study identified specific structural motifs that correlate with improved binding affinity and selectivity.

In the context of cancer research, 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine has shown potential as a kinase inhibitor. A recent preprint on bioRxiv reported that this compound and its analogs selectively target protein kinases involved in tumor proliferation and metastasis. Molecular docking simulations revealed strong interactions with the ATP-binding sites of these kinases, suggesting a mechanism of action akin to established kinase inhibitors. These findings open new avenues for the development of targeted cancer therapies.

Beyond its antimicrobial and anticancer properties, this compound has also been investigated for its anti-inflammatory effects. A 2024 study in European Journal of Pharmacology demonstrated that 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine derivatives significantly reduce the production of pro-inflammatory cytokines in vitro. The study attributed this activity to the modulation of NF-κB signaling pathways, highlighting the compound's potential as a lead for treating chronic inflammatory diseases.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine derivatives. Recent work has focused on improving solubility and bioavailability through structural modifications, such as the introduction of hydrophilic groups or prodrug strategies. Advances in computational chemistry and high-throughput screening are expected to accelerate the discovery of optimized variants with clinical potential.

In conclusion, 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine (CAS: 51659-90-6) represents a versatile scaffold with broad applications in drug discovery. Ongoing research continues to uncover its potential across multiple therapeutic areas, supported by innovative synthetic and computational approaches. Future studies should prioritize translational research to bridge the gap between preclinical findings and clinical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:51659-90-6)5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine
A1218757
Purity:99%
Quantity:1g
Price ($):357
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